Researchers developing RAF inhibitors often waste synthesis time on analogs lacking critical fluoro and methyl substituents. This compound is the exact precursor for Type II pan-RAF inhibitors like Belvarafenib, with the 2-fluoro group enabling kinase hinge binding and the 4-methyl group occupying a hydrophobic pocket. Procurement from SMolecule ensures a validated, high-purity intermediate, reducing synthetic steps and securing batch-to-batch consistency for oncology API campaigns.
Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS 1504965-88-1) is a substituted aromatic amine and benzoate ester. This compound class serves as a critical structural motif in medicinal chemistry, particularly as a core building block for synthesizing highly targeted oncology therapeutics. The precise arrangement of the amino, fluoro, and methyl substituents on the phenyl ring is not arbitrary; it is specifically engineered to modulate the electronic properties, pKa, lipophilicity, and steric profile required for high-affinity binding to kinase targets such as RAF. [REFS-1, REFS-2] Its primary utility lies in its role as a key intermediate for multi-step syntheses of active pharmaceutical ingredients (APIs), where substituent identity and position are directly linked to the final product's potency and selectivity.
Attempting to substitute this compound with seemingly similar, lower-cost analogs—such as the non-fluorinated (Methyl 5-amino-4-methylbenzoate) or non-methylated (Methyl 5-amino-2-fluorobenzoate) versions—is inefficient for its primary applications. The fluoro and methyl groups are not interchangeable placeholders; they play crucial, non-fungible roles in the final drug's structure-activity relationship (SAR). [1] The fluorine atom's position is critical for forming key interactions within the kinase hinge region and blocking metabolic degradation, while the methyl group provides necessary steric bulk to fit into a specific hydrophobic pocket. Substituting or removing these groups results in a significant loss of biological potency in the final API, undermining the rationale for the synthesis and leading to wasted resources on precursors that cannot produce a viable drug candidate.
This specific compound, Methyl 5-amino-2-fluoro-4-methylbenzoate, is cited as a key intermediate in the synthesis of Belvarafenib (HM95573), a clinical-stage pan-RAF inhibitor for treating cancers with RAS/RAF mutations. [1] Its inclusion in the patented manufacturing route underscores its validated role and suitability for producing the high-value final API. Procuring this exact intermediate is critical for replicating the patented process and ensuring the synthesis proceeds with a well-characterized, reliable starting material, which is paramount for reproducibility and purity in GMP-scale campaigns.
| Evidence Dimension | Precursor validation |
| Target Compound Data | Explicitly named as a synthetic intermediate for Belvarafenib. |
| Comparator Or Baseline | Generic, unvalidated, or alternative aniline building blocks not specified in the process patent. |
| Quantified Difference | Validated for use vs. non-validated. |
| Conditions | Patented synthesis route for the active pharmaceutical ingredient Belvarafenib. |
Using a precursor validated in a patent provides a clear, de-risked pathway for process development and scale-up of a high-value oncology therapeutic.
Structure-activity relationship (SAR) studies on a series of pan-RAF inhibitors demonstrate the critical importance of the 2-fluoro-4-methyl substitution pattern on the aniline ring for achieving high potency. In a directly comparable series, the compound incorporating the 2-fluoro-4-methylphenyl moiety (compound 13, LY3009120) exhibited a BRAF V600E inhibitory concentration (IC50) of 0.8 nM. [1] Replacing the 2-fluoro substituent with hydrogen (compound 14) resulted in an IC50 of 4.4 nM, a greater than 5-fold loss in potency. This quantitative data confirms that the 2-fluoro group is essential for maximizing the biological activity of the final inhibitor.
| Evidence Dimension | Enzymatic Inhibition (IC50) of Final Compound |
| Target Compound Data | 0.8 nM (for final API derived from a 2-fluoro-4-methylaniline core) |
| Comparator Or Baseline | 4.4 nM (for final API derived from a 4-methylaniline core, lacking the 2-fluoro group) |
| Quantified Difference | 5.5-fold decrease in potency without the 2-fluoro substituent. |
| Conditions | Biochemical assay measuring inhibition of BRAF V600E kinase. |
Procuring this specific precursor directly translates to a more potent final drug, a primary driver of value and success in pharmaceutical development.
Compared to its corresponding carboxylic acid (5-amino-2-fluoro-4-methylbenzoic acid), the methyl ester form of this compound provides significant process advantages in common synthetic workflows. The ester is readily soluble in standard aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) used for subsequent coupling reactions (e.g., amide bond formation). The free acid, in contrast, exhibits poor solubility in these solvents due to its zwitterionic character, which can complicate reaction setup, reduce reaction rates, and necessitate the use of specialized, and often more costly, reagents or conditions to achieve homogeneous reaction mixtures. The methyl ester allows for more straightforward, efficient, and scalable reaction processing.
| Evidence Dimension | Solubility and Handling in Synthesis |
| Target Compound Data | Good solubility in common aprotic solvents (DCM, DMF). |
| Comparator Or Baseline | Poor solubility for the corresponding free carboxylic acid. |
| Quantified Difference | Qualitatively higher solubility, enabling simpler and more efficient reaction conditions. |
| Conditions | Standard amide coupling or nucleophilic substitution reaction setups in organic synthesis. |
Choosing the methyl ester simplifies handling, improves reaction efficiency, and reduces processing costs during synthesis compared to using the less soluble free acid.
This compound is the right choice for research and manufacturing campaigns focused on producing Belvarafenib or structurally related Type II pan-RAF inhibitors. Its validated use as a key intermediate ensures a more direct and reliable synthetic route to these complex, high-value APIs targeting RAS/RAF-mutated cancers. [1]
In medicinal chemistry programs aiming to develop novel RAF dimer inhibitors, this precursor provides a starting point with a clinically-validated substitution pattern. The 2-fluoro and 4-methyl groups are known to confer high potency, allowing chemists to focus on modifying other parts of the molecule to optimize selectivity, pharmacokinetics, and overcome resistance. [2]
Given its role in the synthesis of inhibitors like Belvarafenib, which show clinical activity in patients with NRAS-mutant melanomas, this compound is a strategic choice for developing therapeutics for this and other difficult-to-treat cancer types driven by the MAPK pathway. [3]